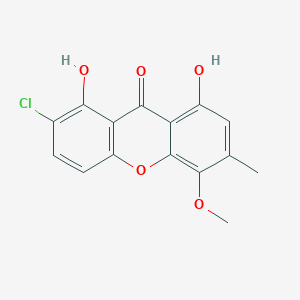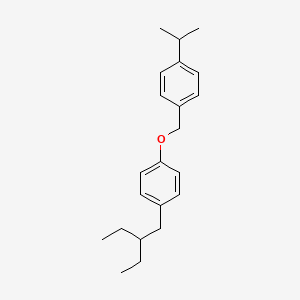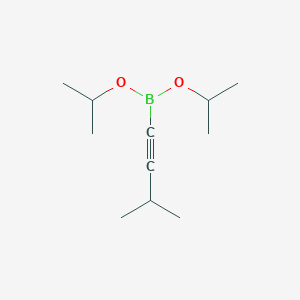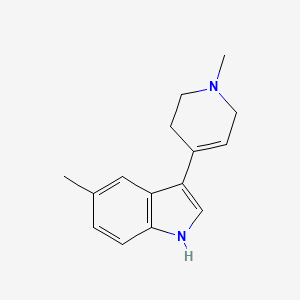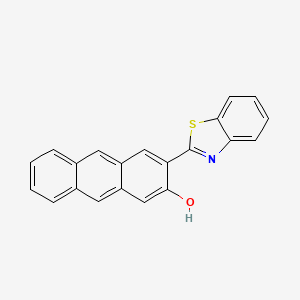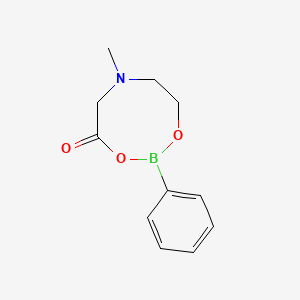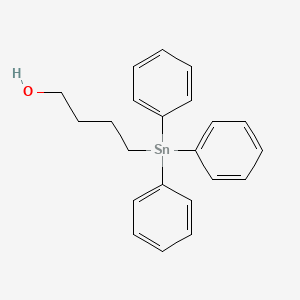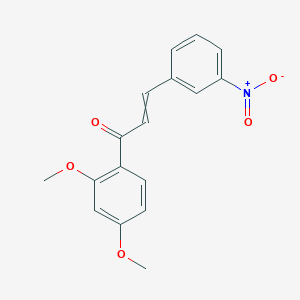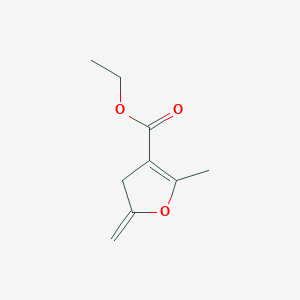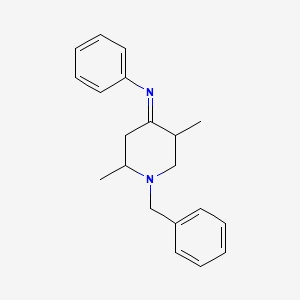
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is a synthetic organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a phenyl group attached to a piperidine ring. The “4E” designation indicates the specific geometric configuration of the imine group within the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The benzyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.
Formation of the Imine Group: The imine group is formed by reacting the piperidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-2,5-dimethylpiperidine: Lacks the imine group, resulting in different chemical reactivity and biological activity.
N-Phenylpiperidine: Lacks the benzyl and methyl groups, leading to variations in its chemical and pharmacological properties.
4-Benzylpiperidine: Lacks the methyl and phenyl groups, affecting its overall structure and function.
Uniqueness
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is unique due to its specific combination of substituents and geometric configuration
Eigenschaften
CAS-Nummer |
113556-35-7 |
|---|---|
Molekularformel |
C20H24N2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine |
InChI |
InChI=1S/C20H24N2/c1-16-14-22(15-18-9-5-3-6-10-18)17(2)13-20(16)21-19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3 |
InChI-Schlüssel |
UNELJYXELGIDJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=NC2=CC=CC=C2)C(CN1CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
